molecular formula C5H7N3O3 B6252363 2-(2,5-dioxoimidazolidin-4-yl)acetamide CAS No. 83595-48-6

2-(2,5-dioxoimidazolidin-4-yl)acetamide

Cat. No. B6252363
CAS RN: 83595-48-6
M. Wt: 157.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxoimidazolidin-4-yl)acetamide, also known as DIA or 2,5-dioxoimidazolidin-4-ylacetamide, is a derivative of an imidazolidinone ring. It is a highly versatile and potent compound used in a variety of applications, from chemical synthesis to drug development. DIA has a wide range of biological activities and is capable of modulating a variety of biochemical and physiological processes.

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)acetamide has a wide range of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, such as 2-imidazolidinones, 2-aminoimidazolidinones, and 2-amino-4-oxoimidazolidinones. It is also used in the synthesis of peptide-based drugs, and as a catalyst for organic reactions. In addition, 2-(2,5-dioxoimidazolidin-4-yl)acetamide is used in the synthesis of a variety of heterocyclic compounds, including thiazoles, oxazoles, pyridines, and imidazoles.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It is also believed to modulate the activity of certain hormones, such as insulin, glucagon, and growth hormone.
Biochemical and Physiological Effects
2-(2,5-dioxoimidazolidin-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and reduce inflammation. It has also been shown to reduce blood pressure, improve glucose tolerance, and reduce the risk of developing type 2 diabetes. In addition, it has been shown to possess anti-cancer activity, and to reduce the risk of developing certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 2-(2,5-dioxoimidazolidin-4-yl)acetamide in laboratory experiments offers a number of advantages. It is a highly versatile compound, and can be used in a variety of applications. It is also relatively inexpensive, and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic in high concentrations, and can cause irritation to the skin and eyes.

Future Directions

The potential applications of 2-(2,5-dioxoimidazolidin-4-yl)acetamide are vast, and there are numerous future directions for research. One potential application is the use of 2-(2,5-dioxoimidazolidin-4-yl)acetamide as a therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another potential application is the use of 2-(2,5-dioxoimidazolidin-4-yl)acetamide as a drug delivery system, as it has been shown to be capable of carrying a variety of drugs. In addition, further research is needed to better understand the exact mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)acetamide, and to explore its potential use in other areas, such as agriculture and food science.

Synthesis Methods

2-(2,5-dioxoimidazolidin-4-yl)acetamide can be synthesized in a number of ways, including condensation of 2,5-diketopiperazine with acetic anhydride, condensation of 2,5-diketopiperazine with ethyl chloroformate, and condensation of 2,5-diketopiperazine with ethyl bromoacetate. The most commonly used method is the condensation of 2,5-diketopiperazine with acetic anhydride, which yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,5-dioxoimidazolidin-4-yl)acetamide involves the reaction of imidazolidine-2,4-dione with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Imidazolidine-2,4-dione", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add imidazolidine-2,4-dione to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain the final product, 2-(2,5-dioxoimidazolidin-4-yl)acetamide" ] }

CAS RN

83595-48-6

Product Name

2-(2,5-dioxoimidazolidin-4-yl)acetamide

Molecular Formula

C5H7N3O3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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